molecular formula C21H22O6 B174327 8-(6-Hydroperoxy-3,7-dimethyl-2,7-octadienyloxy)psoralen CAS No. 151121-39-0

8-(6-Hydroperoxy-3,7-dimethyl-2,7-octadienyloxy)psoralen

Cat. No. B174327
CAS RN: 151121-39-0
M. Wt: 370.4 g/mol
InChI Key: ILYZUSHBLPOZIC-RIYZIHGNSA-N
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Description

8-(6-Hydroperoxy-3,7-dimethyl-2,7-octadienyloxy)psoralen is a chemical compound that is confirmed by NMR . It is a reference standard and high-purity natural product .


Molecular Structure Analysis

The molecular weight of 8-(6-Hydroperoxy-3,7-dimethyl-2,7-octadienyloxy)psoralen is 370.4. It is a type of compound known as coumarins. The formula is C21H22O6 .


Physical And Chemical Properties Analysis

8-(6-Hydroperoxy-3,7-dimethyl-2,7-octadienyloxy)psoralen is a powder . More specific physical and chemical properties like melting point, boiling point, density, and toxicity information are not detailed in the search results.

Scientific Research Applications

  • Chemical Constituents and Derivatives Identification :

    • Studies on traditional Chinese crude drugs like "Quiang Huo" have led to the isolation and identification of various coumarins, including derivatives of psoralen. These derivatives, with structural similarities to 8-(6-Hydroperoxy-3,7-dimethyl-2,7-octadienyloxy)psoralen, have been explored for their chemical properties and potential applications (Kozawa, Fukumoto, Matsuyama, & Baba, 1983).
  • Natural Product Isolation and Analysis :

    • Research on pummelo (Citrus maxima) peels has led to the separation and characterization of various coumarins, including psoralen derivatives. These studies contribute to understanding the chemical diversity in natural products and their potential pharmacological uses (Zhang, Geng, Zhu, Mu, Yu, Li, & Wang, 2017).
  • Pharmacological and Metabolic Studies :

  • Photoreactivity and Therapeutic Applications :

    • Investigations into the photoreactivity of various psoralen derivatives have provided insights into their therapeutic applications, especially in dermatology. The studies of psoralens' interactions with DNA and RNA under UV irradiation have implications for their use in treating skin diseases and other disorders (Isaacs, Shen, Hearst, & Rapoport, 1977).
  • Role in Oxidative Stress and Reactive Oxygen Species :

    • Research on psoralens' ability to generate reactive oxygen species (ROS) elucidates their role in oxidative stress and potential therapeutic applications. This understanding is vital for developing treatments that utilize psoralens' photodynamic properties (Aboul‐Enein, Kladna, Kruk, Lichszteld, Michalska, & Borys, 2003).
  • Innovative Drug Formulations for Skin Disorders :

  • Historical and Evolutionary Aspects of Psoralens' Use :

    • The historical and evolutionary trajectory of psoralens, from ancient remedies to modern therapeutics, has been documented. This research highlights the development of psoralen-based treatments and their significance in photomedicine (Pathak & Fitzpatrick, 1992).

properties

IUPAC Name

9-[(2E)-6-hydroperoxy-3,7-dimethylocta-2,7-dienoxy]furo[3,2-g]chromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O6/c1-13(2)17(27-23)6-4-14(3)8-10-25-21-19-16(9-11-24-19)12-15-5-7-18(22)26-20(15)21/h5,7-9,11-12,17,23H,1,4,6,10H2,2-3H3/b14-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILYZUSHBLPOZIC-RIYZIHGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(CCC(=CCOC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)C)OO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)C(CC/C(=C/COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)/C)OO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(6-Hydroperoxy-3,7-dimethyl-2,7-octadienyloxy)psoralen

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-(6-Hydroperoxy-3,7-dimethyl-2,7-octadienyloxy)psoralen
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8-(6-Hydroperoxy-3,7-dimethyl-2,7-octadienyloxy)psoralen
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8-(6-Hydroperoxy-3,7-dimethyl-2,7-octadienyloxy)psoralen
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8-(6-Hydroperoxy-3,7-dimethyl-2,7-octadienyloxy)psoralen
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